

Mass Spectrometry Characterization Guide: Indacaterol & Epoxide Intermediates

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Compound of Interest

Compound Name: 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

CAS No.: 112281-28-4

Cat. No.: B122331

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Executive Summary & Comparison Scope

Objective: To provide a technical comparison of the fragmentation patterns of Indacaterol (API) against its critical process intermediate, the Indacaterol Epoxide (specifically the 8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one derivative).

Significance: The epoxide intermediate is a structural alert for genotoxicity (GTI). Its accurate detection and differentiation from the parent drug and regioisomeric impurities are critical for ICH M7 compliance. This guide synthesizes ESI-MS/MS data to establish self-validating identification protocols.

Comparison Matrix:

Feature	Indacaterol (API)	Epoxide Intermediate (Protected)	Regioisomer Impurity
Role	Active Ingredient	Synthesis Intermediate (GTI)	Process Impurity
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₃	C ₁₈ H ₁₅ NO ₃	C ₂₄ H ₂₈ N ₂ O ₃
Monoisotopic Mass	392.2100 Da	293.1052 Da	392.2100 Da
[M+H] ⁺	393.2173	294.1125	393.2173
Key Fragment Ions	m/z 190, 160, 133	m/z 91, 203, 175	m/z 190, 160 (Ratio varies)

| Risk Profile | Therapeutic | High (Alkylating Agent) | Efficacy/Quality [\[1\]](#)[\[2\]](#)

Structural Context & Synthesis Pathway

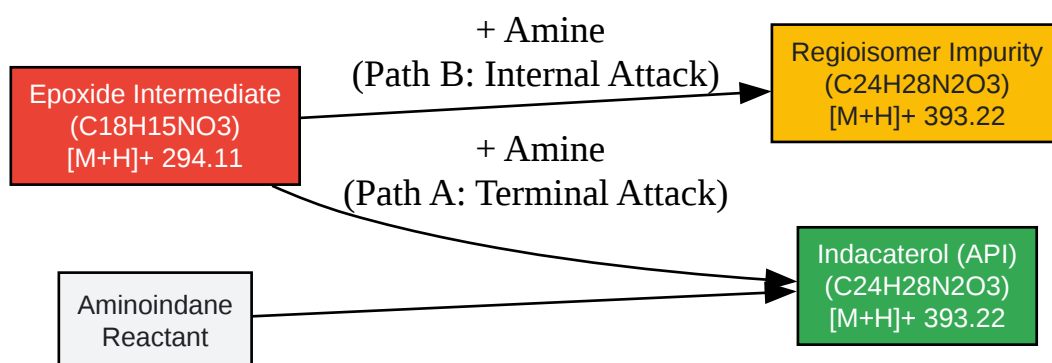
To understand the fragmentation, one must understand the origin. Indacaterol is synthesized via the coupling of an Aminoindane derivative with a Quinolinone Epoxide.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The Critical Reaction:

- Precursor: 8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (The "Epoxide").
- Reactant: 2-amino-5,6-diethylindan.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mechanism: Nucleophilic attack of the amine on the epoxide ring.
 - Path A (Desired): Attack at the terminal carbon

Indacaterol.
 - Path B (Undesired): Attack at the internal carbon

Regioisomer.



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Figure 1: Synthesis pathway highlighting the divergence between the API and the Regioisomer from the common Epoxide precursor.

Experimental Methodology (Self-Validating Protocol)

For robust identification, High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap is recommended to distinguish isobaric interferences.

LC-MS/MS Conditions

- Ionization: ESI Positive Mode (+ve).
- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 mins (Epoxide elutes earlier than Indacaterol due to lack of the lipophilic diethyl-indane tail).
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both precursor stability and deep fragmentation.

Fragmentation Analysis: Deep Dive

A. Indacaterol (API) Fragmentation

Precursor: m/z 393.2173 ($[M+H]^+$) The fragmentation of Indacaterol is dominated by the cleavage of the C-N bond between the hydroxyethyl linker and the aminoindane moiety.

- Primary Fragment (m/z 190.16): The protonated 2-amino-5,6-diethylindan moiety. This is the "tail" of the molecule.
- Secondary Fragment (m/z 160.11): Loss of the amine group from the indane tail (deamination).
- Complementary Fragment (m/z 204/205): The hydroxyquinolinone "head" group (often low abundance due to charge retention on the amine).

B. Epoxide Intermediate Fragmentation

Precursor: m/z 294.1125 ($[M+H]^+$) The epoxide intermediate lacks the diethyl-indane tail. Its fragmentation is driven by the stability of the benzyl protecting group and the fragility of the strained epoxide ring.

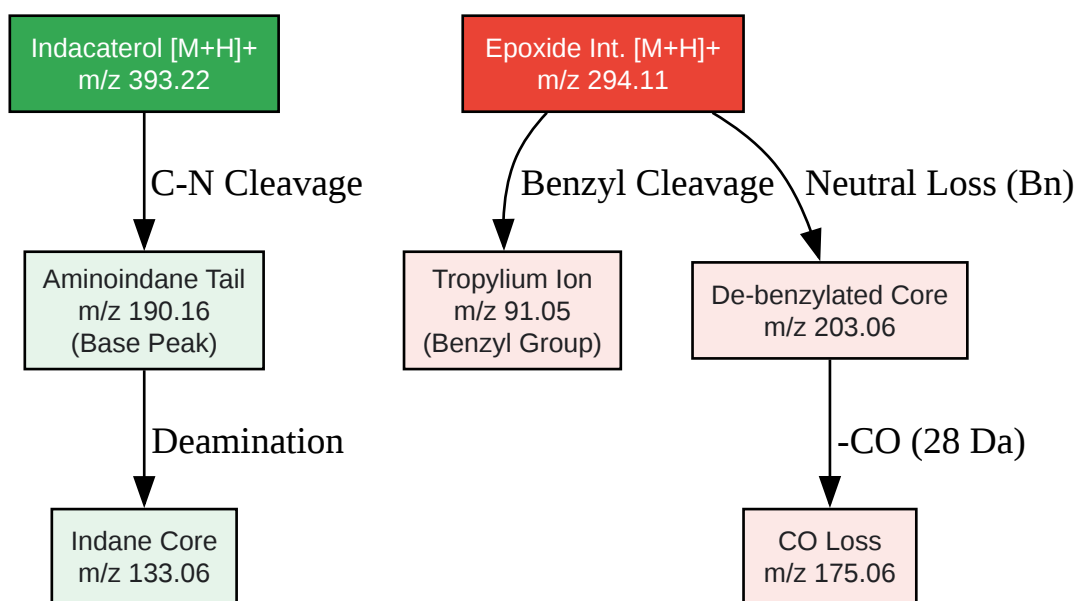
- Diagnostic Ion 1: m/z 91.05 (Tropylium Ion)
 - Mechanism: Cleavage of the benzyl ether protecting group at the O-CH₂ bond.
 - Significance: Dominant peak in ESI+. Confirms the presence of the benzyl protection.
- Diagnostic Ion 2: m/z 203.06 (De-benzylated Core)
 - Mechanism: Neutral loss of the benzyl radical/group $[M+H - 91]^+$.
 - Structure: Protonated 5-(oxiran-2-yl)-8-hydroxyquinolin-2(1H)-one.
- Diagnostic Ion 3: m/z 175.06 (CO Loss)
 - Mechanism: Loss of CO (-28 Da) from the quinolinone ring (common in lactams/quinolinones) from the m/z 203 fragment.

C. Comparison Table: Diagnostic Ions

Ion Type	Indacaterol (m/z 393)	Epoxide Intermediate (m/z 294)	Mechanistic Insight
Base Peak	190.16 (Aminoindane)	91.05 (Tropylium)	Indacaterol charge localizes on the secondary amine; Epoxide charge localizes on the benzyl/aromatic system.
Core Loss	-18 (H ₂ O)	-91 (Benzyl)	Epoxide is protected; Indacaterol has free -OH groups.
Unique Marker	m/z 133.06 (Indane fragment)	m/z 175.06 (Ring contraction)	m/z 175 is specific to the quinolinone core without the amine chain.

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.



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Figure 2: MS/MS Fragmentation tree comparing the Indacaterol API vs. the Epoxide Intermediate.

Differentiation from Regioisomers

A common challenge is distinguishing Indacaterol from its Regioisomer (formed by amine attack at the wrong epoxide carbon). Both have m/z 393.22.

- **Retention Time:** The Regioisomer typically elutes after Indacaterol on C18 columns due to steric shielding of the polar hydroxyl group.
- **MS/MS Ratio:** While both produce the m/z 190 fragment, the ratio of m/z 190 to m/z 375 (water loss) differs. The secondary alcohol in Indacaterol is more prone to dehydration than the sterically hindered alcohol in the regioisomer.

- **Protocol:** Calculate the ratio

. If

, the impurity is likely the regioisomer.

References

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- Kagan, M., et al. (2012). Metabolism and Pharmacokinetics of Indacaterol in Humans.[11] [Drug Metabolism and Disposition](#), 40(9), 1712-1722.[11] [Link](#)
- European Patent EP2897937B1. Process for the preparation of indacaterol and intermediates thereof.[4] (Describes the epoxide intermediate synthesis and impurities).

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